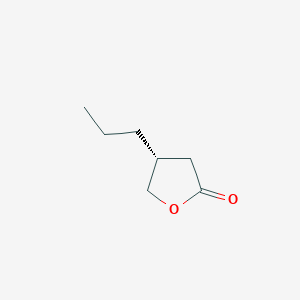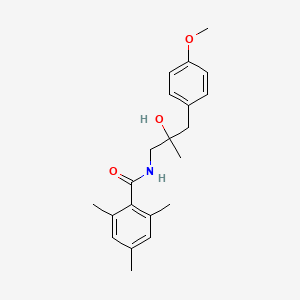![molecular formula C26H28N2O4 B2943326 6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631884-58-7](/img/structure/B2943326.png)
6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, a phenyl ring, and a morpholine ring . Pyrrole is a biologically active scaffold known to possess diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrole-containing compounds are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Molecular Interactions
One study elaborates on the synthesis and crystal structures of novel compounds, highlighting the morpholine ring's conformation and the importance of hydrogen bonding in determining molecular structure (Kaynak, Özbey, & Karalı, 2013). Another research discusses the ring-opening reaction of diones with cyclic secondary amines, providing insights into reaction mechanisms and product formation (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Potential Functionalities
A different study focuses on the synthesis of aza-pseudopeptides and evaluates their efficacy as corrosion inhibitors for mild steel, demonstrating the potential application of such compounds in materials science (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017). Furthermore, research on purines, pyrimidines, and fused systems based on them explores the reactivity of similar structures with ammonia or primary amines, which could have implications in drug design and synthesis (Gulevskaya, Besedin, & Pozharskii, 1999).
Structural Analysis and Material Properties
The development of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units emphasizes the importance of structural analysis for the creation of materials with specific optical properties, which could be used in electronic applications (Beyerlein & Tieke, 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-17-15-20-21(16-18(17)2)32-25-22(24(20)29)23(19-7-4-3-5-8-19)28(26(25)30)10-6-9-27-11-13-31-14-12-27/h3-5,7-8,15-16,23H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPUXNZYARGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
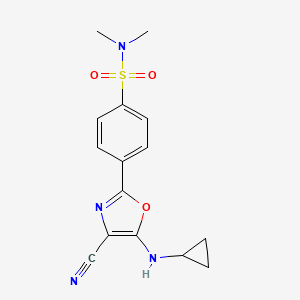

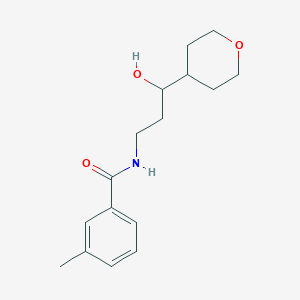
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)
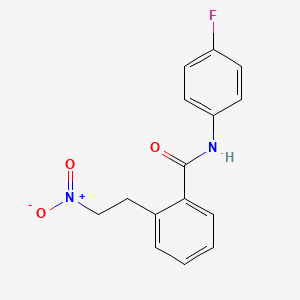
![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
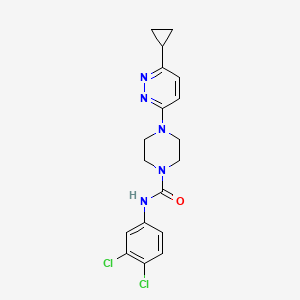
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
